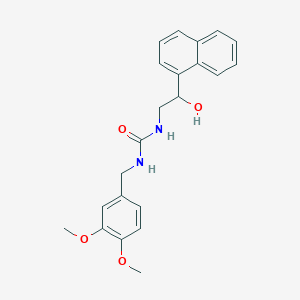
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea, also known as DPH6, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a urea derivative that has been synthesized through a multi-step process, and it has shown promising results in various scientific studies.
科学的研究の応用
Organic Synthesis and Bioactive Molecules
The synthesis and modification of compounds related to 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea have been explored for their potential in creating bioactive molecules. For instance, the study by Alonso, Ramón, and Yus (1997) demonstrates the synthesis of 5-substituted resorcinols, showcasing a method that could potentially be applied or adapted for the synthesis of related compounds, indicating the versatility of these chemical frameworks in producing various bioactive molecules (Alonso, Ramón, & Yus, 1997).
Pharmacological Applications
Research by Chalina and Chakarova (1998) on similar urea derivatives has highlighted pronounced hypotensive and antiarrhythmic activities in animal models, suggesting potential therapeutic applications of these compounds in cardiovascular diseases (Chalina & Chakarova, 1998).
Environmental and Polymer Science
Studies have also delved into the environmental aspects and applications in polymer science. Kudlich, Hetheridge, Knackmuss, and Stolz (1999) investigated the autoxidation reactions of naphthalene derivatives, which could offer insights into the environmental degradation or stability of related compounds (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999). Additionally, the work by Senyo et al. (2003) on the synthesis of poly(ethylene oxide) macromonomers carrying end groups derived from similar structures points to the utility of these compounds in creating functional materials with specific properties (Senyo et al., 2003).
Analytical Chemistry
The development of fluorescent probes based on naphthalene derivatives for detecting β-amyloids, as researched by Fa et al. (2015), exemplifies the application of such compounds in the molecular diagnosis of diseases like Alzheimer's (Fa et al., 2015).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-20-11-10-15(12-21(20)28-2)13-23-22(26)24-14-19(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-12,19,25H,13-14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKHJGNCJXVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

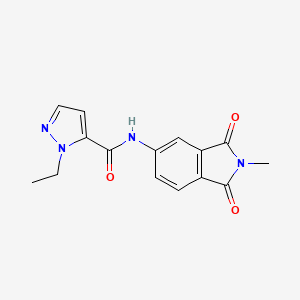
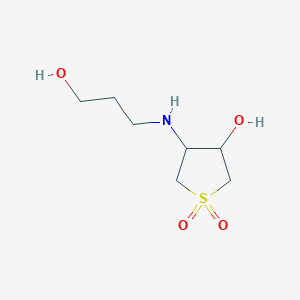
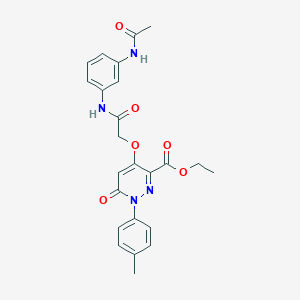
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)
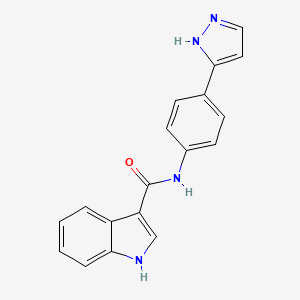
![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

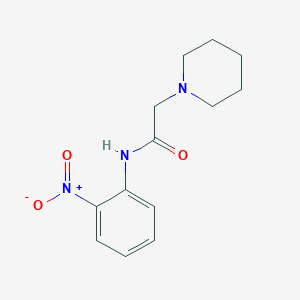
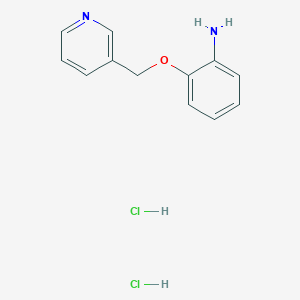

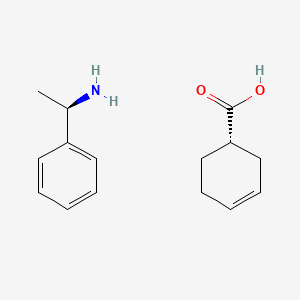
![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)